4-Phenylbut-3-ynoic acid

Antifungal Wood preservation Forest pathology

Saturated 4-phenylbutanoic acid lacks alkyne reactivity; 3-phenylpropiolic acid suffers decarboxylative instability. 4-Phenylbut-3-ynoic acid (CAS 7218-49-7) provides a methylene-spaced terminal alkyne with an independent carboxylic acid handle. • Click chemistry: Terminal alkyne for CuAAC; free -COOH for amide/ester coupling. • Bioactivity: Antifungal at 1 μg/mL (Ophiostoma spp.); 2-oxo derivative irreversibly inhibits pyruvate decarboxylase. • Supply: ≥95% purity, non-hazardous ambient shipping, bulk quantities available.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 7218-49-7
Cat. No. B1364126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbut-3-ynoic acid
CAS7218-49-7
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CCC(=O)O
InChIInChI=1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2,(H,11,12)
InChIKeyADDXPYNQJQNEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylbut-3-ynoic Acid: Terminal Alkyne Building Block


4-Phenylbut-3-ynoic acid (CAS 7218-49-7) is an aryl-substituted alkynoic acid building block characterized by a terminal alkyne moiety separated from the carboxylic acid group by a single methylene carbon . This structural arrangement distinguishes it from both saturated 4-phenylbutanoic acid analogs and directly conjugated 3-phenylpropiolic acid derivatives. The compound exists as a crystalline solid with a melting point of 70–73 °C and a molecular formula of C₁₀H₈O₂ (molecular weight 160.17 g/mol) . The terminal alkyne functionality enables participation in click chemistry applications, Sonogashira couplings, and catalytic transformations, while the carboxylic acid handle provides orthogonal derivatization potential .

Why Generic Analogs Cannot Replace 4-Phenylbut-3-ynoic Acid


Substitution with structurally similar aryl-carboxylic acids is not functionally equivalent due to the unique reactivity profile conferred by the terminal alkyne positioned at the γ-carbon. Unlike the fully saturated 4-phenylbutanoic acid, which lacks alkyne-enabled click chemistry and coupling reactivity , and distinct from 3-phenylpropiolic acid (CAS 637-44-5), whose directly conjugated alkyne–carboxyl system imposes electronic constraints and decarboxylative instability , 4-phenylbut-3-ynoic acid maintains a reactive terminal alkyne while preserving the carboxylic acid as an independent functional handle. This orthogonal reactivity enables chemoselective transformations that are inaccessible with either the saturated or directly conjugated analogs .

Quantitative Differentiation Evidence


Antifungal Efficacy Against Blue-Stain Fungi

In a direct comparative study evaluating thirty-eight congeners and analogues of 4-phenyl-3-butenoic acid, 4-phenylbut-3-ynoic acid demonstrated antifungal activity equivalent to the lead compound 4-phenyl-3-butenoic acid. Both compounds prevented blue-stain development on aspen wood chips at a concentration of 1 μg/mL against the industrially relevant fungal pathogens Ophiostoma crassivaginatum and Ophiostoma piliferum [1][2]. The in vitro growth inhibition was observed across a range of 1–1000 μg/mL for these fungi [1].

Antifungal Wood preservation Forest pathology

Orthogonal Reactivity in Polyfunctional Scaffolds

4-Phenylbut-3-ynoic acid serves as a key building block in the construction of polyfunctional compounds for orthogonal and bioorthogonal processes. Patent literature explicitly discloses this compound as an aryl-substituted alkynoic acid component suitable for generating polyfunctional scaffolds bearing orthogonal reactive groups [1]. The terminal alkyne enables participation in Huisgen 1,3-dipolar cycloadditions (copper-catalyzed azide-alkyne cycloaddition, CuAAC), while the carboxylic acid provides a secondary functional handle for amide bond formation or esterification without cross-reactivity [1].

Click chemistry Bioorthogonal chemistry Polyfunctional scaffolds

Irreversible Pyruvate Decarboxylase Inhibitor Scaffold

The 2-oxo derivative of 4-phenylbut-3-ynoic acid (2-oxo-4-phenyl-3-butynoic acid) was shown to be a potent irreversible inhibitor of brewers‘ yeast pyruvate decarboxylase, in addition to acting as an alternate substrate that produces both cis- and trans-cinnamic acids as turnover products [1][2]. The synthetic route to this derivative proceeds via the N-methoxy-N-methylamide of monoethyloxalic acid reacted with lithium phenylacetylide, yielding ethyl 2-oxo-4-phenyl-3-butynoate in 78% yield, followed by pH-controlled hydrolysis to the free acid in nearly quantitative yield [1]. While direct comparative inhibition data (e.g., Ki or IC₅₀ values) for the target compound itself are not available in the public domain, the irreversible inhibition profile of its 2-oxo derivative distinguishes this scaffold from reversible α-keto acid inhibitors of pyruvate decarboxylase.

Enzyme inhibition Irreversible inhibitor Pyruvate decarboxylase

Optimal Application Scenarios


Industrial Wood Preservation and Antifungal Biocides

Based on direct comparative evidence demonstrating blue-stain prevention at 1 μg/mL against Ophiostoma species [1], 4-phenylbut-3-ynoic acid is suitable for research programs developing industrial wood chip preservatives or antifungal coatings. The compound‘s efficacy matches that of 4-phenyl-3-butenoic acid at the same concentration threshold, providing an alkyne-containing alternative scaffold for SAR optimization or for applications requiring orthogonal chemical tagging of the active antifungal agent.

Click Chemistry and Bioorthogonal Scaffold Synthesis

As disclosed in patent literature for polyfunctional compounds used in orthogonal and bioorthogonal processes [1], 4-phenylbut-3-ynoic acid is well-suited as a bifunctional building block. Its terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid remains available for amide coupling or esterification. This orthogonal reactivity enables sequential derivatization strategies for bioconjugation, targeted drug delivery systems, and advanced materials where saturated or directly conjugated aryl-carboxylic acid analogs would be unreactive or chemically unstable.

Covalent Enzyme Inhibitor Development

The irreversible inhibition of pyruvate decarboxylase by the 2-oxo derivative of 4-phenylbut-3-ynoic acid [1][2] establishes this compound as a privileged scaffold for developing covalent enzyme inhibitors. Research groups investigating mechanism-based inhibitors of thiamin diphosphate-dependent enzymes may find this scaffold valuable for exploring allenic/enamine intermediates and irreversible binding mechanisms, distinct from the reversible inhibition profiles typical of many α-keto acid analogs.

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